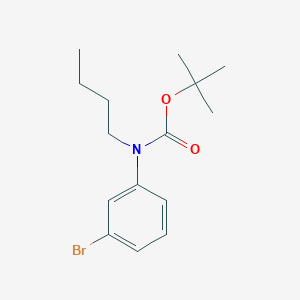
2-(Bromomethyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-methyl-1,3-thiazole (BMMT) is a synthetic compound that belongs to the class of thiazole compounds. It is a colorless, volatile liquid with a pungent odor. BMMT is a relatively new compound, first synthesized in the early 2000s. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Regioselective Reactions and Synthetic Approaches : 2-(Bromomethyl)-1,3-thiaselenole, a related compound, exhibits unexpected regioselective reactions, leading to the efficient synthesis of novel heterocyclic systems with potential biological activities (Amosova et al., 2018).
Functionalization of Thiazole Derivatives : The reaction of 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, crucial for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).
Chemoselective Preparation of Bromodifluoromethyl Thiazoles : 1,3-Dibromo-1,1-difluoro-2-propanone, a new synthon, was used for the chemoselective preparation of 4-Bromodifluoromethyl thiazoles, which are useful in drug discovery programs (Colella et al., 2018).
Corrosion Inhibition and Material Science
- Corrosion Inhibition for Mild Steel : 2-Amino-4-methyl-thiazole, a derivative, acts as a corrosion inhibitor for mild steel, showing high efficiency due to its strong adsorption on the steel surface (Yüce et al., 2014).
Organic Synthesis and Pharmacological Potential
Therapeutic Potential Against Alzheimer's and Diabetes : Novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole show potential therapeutic interest against Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).
Synthesis of Radioligands for Imaging : 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine), synthesized for metabotropic glutamate subtype-5 receptors (mGluR5s), show high affinity and potency, useful in positron emission tomography (PET) (Siméon et al., 2007).
Propiedades
IUPAC Name |
2-(bromomethyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYXXAQICRHJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-methyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)


![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)

